Succinic acid ethyleneglycol polymer
Overview
Description
Synthesis Analysis
The synthesis of succinic acid ethyleneglycol polymer typically involves two-stage melt polycondensation of succinic acid and ethylene glycol. The optimization of this process has been thoroughly investigated, highlighting the role of catalysts such as antimony trioxide (Sb2O3) in achieving high molecular weight poly(ethylene succinate)(PES) with significant yields and desirable thermal properties (Ji Jun-hui, 2009).
Molecular Structure Analysis
The molecular and crystal structures of poly(ethylene succinate) have been elucidated through X-ray diffraction patterns and infrared spectra, revealing specific chain conformations and crystallographic data that contribute to its physical characteristics. These studies provide insight into the molecular basis for the high melting points observed among homologous polymers (Akio S Ueda, Y. Chatani, H. Tadokoro, 1971).
Chemical Reactions and Properties
The synthesis process and subsequent chemical reactions, including esterification between succinic acid and ethylene glycol, play a crucial role in determining the polymer's chemical properties. Computational studies have explored the reaction mechanisms, thermodynamic, and kinetic properties of polyesterification, highlighting the efficiency of self-catalysis in these reactions (Tao Yu, Haibo Chang, W. Lai, Xiao-Fang Chen, 2011).
Physical Properties Analysis
Poly(ethylene succinate) and its copolymers exhibit unique physical properties that have been the subject of extensive research. The synthesis methods, molecular weights, and catalysis significantly influence their crystallinity, thermal behavior, and biodegradability. Notably, the presence of ether groups in copolymers can remarkably improve elongation behavior, indicating the polymers' adaptability for various applications (Amin Cao, T. Okamura, K. Nakayama, Y. Inoue, Masuda Takashi, 2002).
Chemical Properties Analysis
The chemical properties of this compound, including its biodegradability, have been highlighted in studies focusing on enzymatic degradation. These studies reveal that the degree of crystallinity and the sequence distribution of subunits significantly influence the rate of degradation, thus affecting the polymer's environmental impact (M. Mochizuki, K. Mukai, Kenji Yamada, N. Ichise, S. Murase, Y. Iwaya, 1997).
Scientific Research Applications
Enzymatic Polymerization for Biodegradable Polymers
Enzymatic polymerization represents a promising alternative to traditional chemically catalyzed processes for producing polycondensation polymers, such as aliphatic polyesters derived from bio-based monomers including succinic acid. This method, characterized by mild reaction conditions and high enzyme selectivity, avoids the need for protection-deprotection strategies and yields products with enhanced quality and performance. Biocatalyzed routes have been extensively researched for synthesizing polyesters with biodegradability properties, utilizing enzymes like lipases and cutinases for polycondensation and ring-opening reaction schemes (Douka et al., 2017).
Bioreactors for Succinic Acid Production
The design and operation of bioreactors are critical for the efficient production of succinic acid (SA), a key bio-based chemical with numerous potential applications. Research has focused on various fermentation strategies, including the use of immobilized biocatalysts and integrated fermentation-separation systems, to enhance the economic and sustainability potential of replacing petroleum-based SA production (Ferone et al., 2019).
Sustainable Production and Purification of Succinic Acid
Recent literature emphasizes the need for membrane-based systems for sustainable and economical succinic acid production. This approach addresses the environmental concerns and energy-intensive processes associated with traditional chemical and petrochemical industries, suggesting the integration of selective membranes in conventional fermentation for downstream separation, purification, and concentration of succinic acid (Kumar et al., 2020).
Alternatives to Poly(ethylene glycol) for Drug Delivery
The search for alternatives to poly(ethylene glycol) (PEG) due to its immunogenicity highlights the importance of developing biodegradable polymers like succinic acid ethyleneglycol polymer for bioconjugation and drug delivery applications. These efforts aim to find materials that can replace PEG to avoid issues like accelerated blood clearance and hypersensitivity in patients with anti-PEG antibodies (Thi et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
butanedioic acid;ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVOPINBJQWMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37340-09-3, 9041-79-6, 25569-53-3 | |
Record name | Polyethylene glycol succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37340-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9041-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol-succinic acid copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25569-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60948459 | |
Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25569-53-3 | |
Record name | Butanedioic acid, polymer with 1,2-ethanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, polymer with 1,2-ethanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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